
Estradiol 17-Valerate-d9
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Overview
Description
Estradiol 17-Valerate-d9 (C₂₃H₂₃D₉O₃; molecular weight: 365.55 g/mol) is a deuterium-labeled isotopologue of estradiol valerate, a synthetic estrogen ester widely used in hormone replacement therapy (HRT) and fertility treatments. The compound is primarily employed as an internal standard in analytical chemistry for quantifying endogenous or exogenous estradiol valerate levels via mass spectrometry due to its isotopic stability . The deuterium atoms are introduced at the valerate moiety (positions 2–6 of the pentanoate chain), minimizing metabolic interference while retaining structural similarity to the unlabeled form (CAS: 979-32-8) . Its purity exceeds 95% (HPLC), and it is stored at +4°C to ensure stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid-d9. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in controlled environments to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol.
Substitution: The valerate ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine for ester substitution reactions.
Major Products
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Pharmacological Profile
Estradiol 17-Valerate-d9 serves as a prodrug of estradiol, which means it is converted into the active form of estradiol after administration. It exhibits a range of pharmacological effects primarily through its action on estrogen receptors, influencing various physiological processes.
- Mechanism of Action : Estradiol binds to estrogen receptors (ERα and ERβ), triggering genomic and nongenomic signaling pathways that regulate gene expression and cellular functions. This activity is crucial for maintaining reproductive health, bone density, and cardiovascular function.
Medical Applications
-
Hormone Replacement Therapy (HRT) :
- This compound is widely used in HRT for menopausal women to alleviate symptoms such as hot flashes, night sweats, and vaginal atrophy. It helps restore estrogen levels that decline during menopause, improving quality of life.
- Dosage typically ranges from 10 to 20 mg administered via intramuscular injection every four weeks .
- Transgender Hormone Therapy :
- Treatment of Hypoestrogenism :
- Oncology :
- Contraception :
Case Study: Bioequivalence Study
A randomized open-label study assessed the bioequivalence of estradiol valerate tablets under fasting and fed conditions among postmenopausal women. Results indicated that pharmacokinetic parameters such as C_max and AUC were similar between the estradiol valerate and its generic form, confirming their interchangeability in clinical settings .
Case Study: Drug Eruption
A rare case of severe drug eruption following the administration of estradiol valerate tablets was documented, underscoring the importance of monitoring adverse reactions in patients receiving hormone therapy .
Research on Embryonic Development
Studies have explored the effects of β-estradiol 17-valerate on embryonic development and sexual differentiation in animal models. These findings contribute to understanding potential teratogenic effects associated with synthetic estrogens during critical developmental periods .
Summary Table of Applications
Application | Description | Typical Dosage |
---|---|---|
Hormone Replacement Therapy | Alleviates menopausal symptoms by restoring estrogen levels | 10-20 mg IM every 4 weeks |
Transgender Hormone Therapy | Promotes female characteristics in transgender women | 5-40 mg IM every 2 weeks |
Treatment of Hypoestrogenism | Addresses estrogen deficiency due to various medical conditions | Varies based on condition |
Oncology | Palliative treatment for advanced prostate cancer | 30 mg or more IM every 1-2 weeks |
Contraception | Used in combination with progestins for hormonal contraception | Varies based on formulation |
Mechanism of Action
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estradiol-receptor complex translocates to the nucleus, where it binds to specific DNA sequences to regulate gene transcription. This regulation leads to the expression of genes involved in the development and maintenance of female secondary sexual characteristics, reproductive function, and other physiological processes .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison with Related Compounds
Structural Analogues
Key Differences :
- Deuterated vs.
- Esterification vs. Ethinyl Modification : Estradiol valerate acts as a prodrug (hydrolyzed to estradiol), whereas ethinyl estradiol resists hepatic degradation due to its ethinyl group, enabling prolonged activity .
Pharmacokinetic Profiles
- Oral Estradiol Valerate : Exhibits high lipid solubility, leading to increased systemic exposure when administered with food (Cmax and AUC elevated by ~20% in fed vs. fasting states) .
- Transdermal Estradiol : Achieves stable serum levels without hepatic first-pass effects, reducing thrombotic risks compared to oral forms .
- This compound: Used in tracer studies to quantify estradiol valerate pharmacokinetics, demonstrating identical hydrolysis kinetics to the non-deuterated form in vitro .
Biological Activity
Estradiol 17-Valerate-d9 is a synthetic derivative of estradiol, primarily utilized in hormone replacement therapy (HRT) and other medical applications. This compound is known for its pharmacokinetic properties, metabolic pathways, and biological activities, which are crucial for understanding its therapeutic potential and safety profile.
Overview of this compound
This compound is an ester of estradiol that is designed to provide a prolonged release of the active hormone. Upon administration, it is hydrolyzed to release estradiol and valeric acid. This prodrug mechanism allows for a more stable plasma concentration of estradiol compared to its unmodified form, making it particularly useful in clinical settings.
Pharmacokinetics
Absorption and Metabolism:
- After administration, this compound undergoes conversion to estradiol through enzymatic cleavage by esterases in the liver and plasma. This process results in a slower absorption rate and extended duration of action compared to native estradiol .
- The pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) indicate that the drug achieves peak serum concentrations approximately 6-8 hours post-administration, with a half-life ranging from 14 to 17 hours .
Bioequivalence Studies:
- A study assessing the bioequivalence of estradiol valerate tablets demonstrated that both the branded and generic formulations produced similar pharmacokinetic profiles under fasting and fed conditions. This supports the reliability of estradiol valerate formulations in clinical use .
Biological Effects
Hormonal Regulation:
- This compound effectively modulates hormonal levels by decreasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH), mimicking physiological estrogen levels . This regulation is vital for managing menopausal symptoms and preventing osteoporosis.
Impact on Metabolism:
- Research indicates that estrogen therapy may reduce the risk of type 2 diabetes and mitigate weight gain associated with menopause. Estradiol has been shown to influence lipid metabolism positively, leading to increased high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) cholesterol .
Effects on Quality of Life:
- Hormonal therapy with estradiol improves health-related quality of life metrics, including sleep quality and mood stabilization. Many postmenopausal women report significant relief from vasomotor symptoms when treated with estradiol valerate .
Case Studies
-
Postmenopausal Women Study:
A clinical trial involving postmenopausal women receiving either oral or transdermal estradiol showed significant improvements in symptoms related to menopause, including hot flashes and vaginal atrophy. The study highlighted that both routes effectively restored plasma estrogen levels without adverse hepatic effects . -
Transgender Care:
Estradiol valerate is also utilized in transgender hormone therapy, where it has been associated with positive outcomes in gender dysphoria management. Patients report improvements in secondary sexual characteristics without significant feminization-related side effects when dosed appropriately .
Safety Profile
Adverse Effects:
- Common adverse effects associated with estradiol therapy include nausea, breast tenderness, and potential thromboembolic events. Long-term studies have indicated a modest increase in breast cancer risk correlated with prolonged estrogen exposure; however, this risk varies significantly based on individual patient factors such as age and family history .
Monitoring Recommendations:
Q & A
Basic Research Questions
Q. What are the critical handling and storage precautions for Estradiol 17-Valerate-d9 to ensure experimental reproducibility and safety?
- Methodological Guidance : Store the compound in airtight containers at -20°C to prevent degradation, and avoid exposure to light, heat, or humidity. During handling, use PPE (gloves, lab coats, safety goggles) and work in a fume hood to minimize inhalation of dust/aerosols. Ground equipment to prevent static discharge, as recommended in safety data sheets (SDS) . For long-term stability, validate storage conditions via periodic HPLC analysis to confirm purity retention.
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Guidance : Use the compound as an internal standard by spiking known concentrations into control matrices (e.g., plasma, tissue homogenates). Perform linearity (1–100 ng/mL range), precision (intra-/inter-day CV <15%), and recovery (>80%) tests. Cross-validate results against pharmacopeial reference standards if available, as outlined in analytical guidelines . Include matrix effect assessments to account for ion suppression/enhancement in LC-MS/MS workflows.
Q. What ethical considerations are paramount when designing studies involving this compound?
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the endocrine-disrupting effects of this compound across in vitro and in vivo models?
- Methodological Guidance : Apply a weight-of-evidence analysis by categorizing studies based on OECD/EPA guideline compliance, dose-response consistency, and biological plausibility. For example, prioritize in vivo studies with validated endpoints (e.g., uterotrophic assay results) over high-throughput in vitro screens. Use meta-analysis tools to quantify heterogeneity and identify confounding variables (e.g., metabolic differences between species) .
Q. What experimental design strategies optimize detection of low-dose effects in chronic toxicity studies using this compound?
- Methodological Guidance : Implement a longitudinal cohort design with staggered dosing (e.g., 0.1, 1, 10 µg/kg/day) and include recovery phases to assess reversibility. Use sensitive biomarkers like serum hormone levels (LH, FSH) and histopathological evaluations of endocrine tissues. Incorporate positive controls (e.g., estradiol valerate) and negative controls (vehicle-only) to validate assay sensitivity .
Q. How should researchers statistically address batch-to-batch variability in this compound purity during multi-center studies?
- Methodological Guidance : Pre-screen all batches via NMR and mass spectrometry to confirm isotopic purity (>98% d9). Use mixed-effects models to partition variance between batch effects and experimental variables. Include a "batch" term in ANOVA designs to statistically adjust for variability, and report confidence intervals for critical outcomes .
Q. What protocols ensure reliable traceability of this compound to certified reference materials (CRMs) in pharmacokinetic studies?
- Methodological Guidance : Source CRMs from accredited suppliers (e.g., NIST, EDQM) and perform parallel calibration curves using both the CRM and in-house stock. Document measurement uncertainty (e.g., ±2% for isotopic abundance) and validate cross-reactivity in immunoassays via spike-recovery experiments. Maintain chain-of-custody records for audit purposes .
Q. How can researchers integrate transcriptomic data with traditional toxicological endpoints to assess this compound’s mode of action?
- Methodological Guidance : Pair histopathology (e.g., ovarian follicle counts) with RNA-seq analysis of estrogen-responsive genes (e.g., ESR1, PGR). Use pathway enrichment tools (DAVID, KEGG) to identify perturbed biological processes. Apply benchmark dose (BMD) modeling to compare transcriptional vs. apical endpoint sensitivity .
Q. Data Management & Reporting
Q. What strategies mitigate risks of data misinterpretation when this compound exhibits non-linear pharmacokinetics?
- Methodological Guidance : Use non-compartmental analysis (NCA) with AUC calculations and compartmental modeling (e.g., WinNonlin) to characterize absorption phases. Report time-to-peak (Tmax) and half-life (t1/2) with 95% CIs. For publication, include raw pharmacokinetic curves in supplementary materials and disclose any censored data .
Q. How should researchers synthesize fragmented literature on this compound’s environmental persistence for regulatory submissions?
- Methodological Guidance : Conduct a systematic review following PRISMA guidelines, categorizing studies by test system (e.g., OECD 308 water-sediment studies). Extract degradation half-lives and apply QSAR models to predict environmental partitioning. Highlight data gaps (e.g., soil adsorption coefficients) to justify further testing .
Properties
Molecular Formula |
C23H32O3 |
---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
InChI Key |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
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